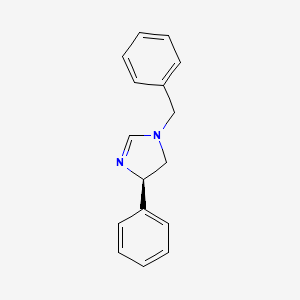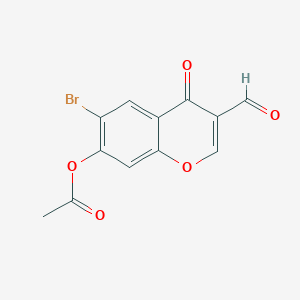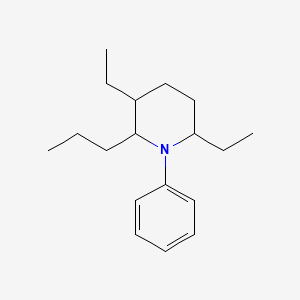
3,6-Diethyl-1-phenyl-2-propylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diethyl-1-phenyl-2-propylpiperidine is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are widely used in the synthesis of various pharmaceuticals due to their biological activity and structural versatility .
Métodos De Preparación
The synthesis of 3,6-Diethyl-1-phenyl-2-propylpiperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the intramolecular hydroalkenylation of 1,6-ene-dienes using a nickel catalyst and a chiral P-O ligand provides a regioselective and mild method for the preparation of six-membered N-heterocycles with an aromatic substituent . Industrial production methods often involve multi-step synthesis processes that include hydrogenation, cyclization, and functionalization reactions .
Análisis De Reacciones Químicas
3,6-Diethyl-1-phenyl-2-propylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3,6-Diethyl-1-phenyl-2-propylpiperidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological properties, including its effects on various biological pathways. In medicine, piperidine derivatives are explored for their potential as therapeutic agents in the treatment of diseases such as Alzheimer’s and Parkinson’s . In the industry, these compounds are used in the development of new materials and as intermediates in chemical synthesis .
Mecanismo De Acción
The mechanism of action of 3,6-Diethyl-1-phenyl-2-propylpiperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, some piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases .
Comparación Con Compuestos Similares
3,6-Diethyl-1-phenyl-2-propylpiperidine can be compared with other similar piperidine derivatives, such as 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine . While both compounds share a similar core structure, their substituents and functional groups can lead to differences in their chemical reactivity and biological activity.
Propiedades
Número CAS |
144482-54-2 |
|---|---|
Fórmula molecular |
C18H29N |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
3,6-diethyl-1-phenyl-2-propylpiperidine |
InChI |
InChI=1S/C18H29N/c1-4-10-18-15(5-2)13-14-16(6-3)19(18)17-11-8-7-9-12-17/h7-9,11-12,15-16,18H,4-6,10,13-14H2,1-3H3 |
Clave InChI |
KHHUJWXFABMCSM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(CCC(N1C2=CC=CC=C2)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



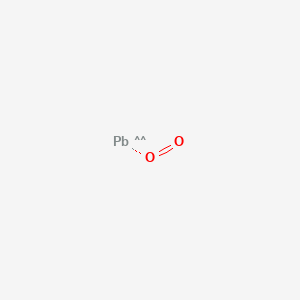
![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)


![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)

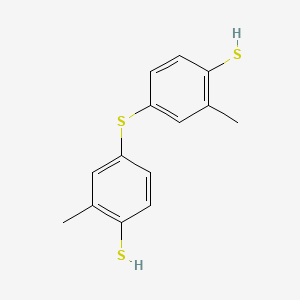
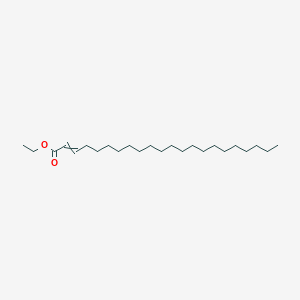
![2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B12561593.png)
![(R)-2-[(R)-Oxiranyl]-1,2-ethanediol](/img/structure/B12561602.png)
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane](/img/structure/B12561614.png)
